molecular formula C14H12N2O3S B15156305 3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15156305
M. Wt: 288.32 g/mol
InChI Key: PQJQLEKRZHROTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl group substituted with a methoxy group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method is heating the thiophene-2-carboxamides in formic acid, which facilitates the formation of the thieno[3,2-d]pyrimidine ring . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thieno[3,2-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxybenzyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance its pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N2O3S/c1-19-11-5-3-2-4-9(11)8-16-13(17)12-10(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)

InChI Key

PQJQLEKRZHROTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.